molecular formula C12H19N5 B11736358 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11736358
M. Wt: 233.31 g/mol
InChI Key: OUSHKCYNJXPCMT-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge, with various alkyl substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-ethyl-4-methyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the second pyrazole ring through a condensation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert atmosphere.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine stands out due to its dual pyrazole structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)15-16(12)4/h6-7,13H,5,8H2,1-4H3

InChI Key

OUSHKCYNJXPCMT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CC(=NN2C)C

Origin of Product

United States

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